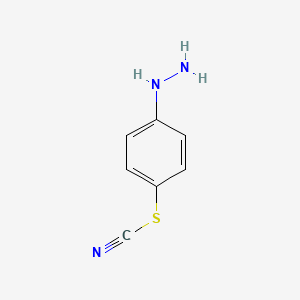

(4-Thiocyanatophenyl)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves reactions with hydrazines and thiocyanates, yielding diverse derivatives. For instance, thiocyanatoacetophenones react with hydrazine hydrate to produce bis[4-aryl-5-hydro-δ3,4-thiazol-2-ylidine] azines and with phenyl hydrazine to yield phenylazo derivatives (Abdelrazek & Kandeel, 1991). Another synthesis pathway involves the reaction of hydrazinecarbothioamides with 2,4-difluorophenyl isothiocyanate, leading to triazole derivatives with antioxidant activity (Barbuceanu et al., 2014).

Molecular Structure Analysis

The molecular structure of related hydrazine derivatives has been elucidated using various spectroscopic techniques, including X-ray diffraction. For example, the crystal structure of 1-(diphenylmethylene)-2-(thiazolo[4,5-b]pyridin-2-yl)hydrazine was determined, revealing its monoclinic system and space group P21/c, highlighting the importance of N-H...N hydrogen bonds (Miao, Ji, & Zhou, 2014).

Chemical Reactions and Properties

Chemical reactions involving (4-Thiocyanatophenyl)hydrazine derivatives include the formation of various heterocyclic compounds. For instance, the reaction of 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol with carbonyl compounds leads to the synthesis of novel triazolotriazine-, triazolotetrazine-, and triazolophthalazine derivatives (El-Shaieb, Mohamed, & Abdel-latif, 2019).

Physical Properties Analysis

The physical properties, including solubility and crystalline structure, of hydrazine derivatives, have been characterized in various studies. The synthesis and crystal structure of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, for example, provide insights into the compound's solubility and dimer formation through intermolecular hydrogen bonding (Xia, 2001).

Scientific Research Applications

Selective Detection of Hydrazine

- (Chen et al., 2017) developed a novel turn-on fluorescent probe HBTM for N2H4 (hydrazine) detection. The probe demonstrated high sensitivity and selectivity, suitable for detecting N2H4 on paper strips and imaging in living cells. This highlights the potential of (4-Thiocyanatophenyl)hydrazine in developing sensitive detection systems for industrial chemicals Chen et al., 2017.

Environmental and Biological Monitoring

- A study by (Zhu et al., 2019) presented an ICT-based fluorescent probe, DDPB, for hydrazine detection. It exhibited low cytotoxicity, high selectivity, and sensitivity, making it suitable for environmental water systems monitoring and fluorescence imaging in biological samples. This research underscores the role of this compound derivatives in environmental and biological monitoring applications Zhu et al., 2019.

Chemical Sensing in Various Media

- The work of (Jung et al., 2019) on a turn-on type fluorescent probe, HyP-2, based on the o-MOM assisted retro-aza-Henry type reaction, demonstrates the high selectivity and sensitivity of this compound. It's applicable in real-time paper strip assay, vapor test, soil analysis, and real water assay, indicating its broad applicability in chemical sensing across different media Jung et al., 2019.

Advanced Material Applications

- (Thomas & Swager, 2006) explored the use of conjugated polymer sensory materials, including AFPs (amplifying fluorescent polymers), for the detection of hydrazine. They reported a “turn-on” fluorescence detection method for hydrazine vapor, suggesting the potential of this compound in the development of advanced material applications for chemical detection Thomas & Swager, 2006.

Mechanism of Action

Target of Action

(4-Thiocyanatophenyl)hydrazine is a type of thiocyanate, a class of organic compounds commonly found in natural products that exhibit excellent antimicrobial activity .

Mode of Action

It’s known that the electrophilic thiocyanation is one of the most effective methods of introducing a -scn functional group to the parent organic molecule . This interaction with its targets could lead to changes in their function, potentially contributing to its antimicrobial activity.

Biochemical Pathways

Thiocyanates are known to exhibit versatile reactivity, leading to the formation of various sulfur-containing compounds such as thiols, sulfonyl chlorides, sulphides, trifluoromethyl (or difluoromethyl) sulphides, disulphides, phosphonothioates, and other sulphur-containing heterocycles . These transformations could affect various biochemical pathways and their downstream effects.

Result of Action

It’s known that thiocyanates, in general, have antimicrobial activity . This suggests that this compound could potentially interfere with microbial growth or survival.

Biochemical Analysis

Biochemical Properties

It is known that hydrazine derivatives can exhibit diverse biological activities . The electrophilic thiocyanation is one of the most effective methods of introducing a -SCN functional group to the parent organic molecule .

Cellular Effects

Hydrazine and its derivatives have been shown to cause various cellular effects, including fatty liver due to triglyceride accumulation, CNS disturbances, and tumours in various organs .

Molecular Mechanism

Hydrazine and its derivatives are known to react with a carbonyl to form a hydrazone . This reaction is spontaneous and highly exothermic, which means it releases a large amount of energy .

Temporal Effects in Laboratory Settings

It is known that hydrazine and its derivatives are remarkably stable despite having a large positive heat of formation .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of (4-Thiocyanatophenyl)hydrazine in animal models. It is known that hydrazine and its derivatives can cause various effects in animals, including liver necrosis and CNS disturbances .

Metabolic Pathways

Hydrazine and its derivatives are known to be involved in various metabolic pathways .

Subcellular Localization

It is known that hydrazine and its derivatives can interact with various subcellular components .

properties

IUPAC Name |

(4-hydrazinylphenyl) thiocyanate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-5-11-7-3-1-6(10-9)2-4-7/h1-4,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNTYNCDQLYKOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)SC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74411-22-6 |

Source

|

| Record name | 4-THIOCYANATOPHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide](/img/structure/B2487508.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2487509.png)

![1-(4-Tert-butylphenyl)-1-[(2,4-dimethoxyphenyl)methyl]-3-methylthiourea](/img/structure/B2487510.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone](/img/structure/B2487512.png)

![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487517.png)